![molecular formula C10H9ClN4O2S B589224 Sulfachlorpyridazine-d4 CAS No. 1795037-54-5](/img/no-structure.png)
Sulfachlorpyridazine-d4
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Overview
Description
Sulfachlorpyridazine-d4 is a deuterium-labeled variant of Sulfachlorpyridazine . Sulfachlorpyridazine is a sulfonamide antibiotic drug used in poultry farming . It has been marketed as Vetisulid for use in cattle, swine, and birds .
Molecular Structure Analysis
The molecular formula of this compound is C10H5D4ClN4O2S . Its molecular weight is 288.75 .Physical And Chemical Properties Analysis
Sulfachlorpyridazine has a molar mass of 284.72 g·mol−1 . The density is 1.6±0.1 g/cm3, boiling point is 559.7±60.0 °C at 760 mmHg, and vapour pressure is 0.0±1.5 mmHg at 25°C .Scientific Research Applications
Fundamental Research and Applications
Sulfasalazine, a compound related to sulfachlorpyridazine, has been extensively studied for its pharmacological properties and therapeutic efficacy, particularly in the treatment of rheumatoid arthritis and inflammatory bowel diseases. Research indicates that sulfasalazine is effective due to its ability to be metabolized into active moieties such as sulfapyridine and mesalazine (5-aminosalicylic acid), which have distinct pharmacological actions (C. Rains, S. Noble, D. Faulds, 1995; P. Desreumaux, S. Ghosh, 2006). This split and the subsequent actions of the metabolites underline the importance of understanding the metabolic pathways of sulfa drugs for their therapeutic application and potential research uses.
Chemoprevention of Colorectal Cancer
There is evidence to suggest that aminosalicylates, which include metabolites of sulfasalazine, may play a role in the chemoprevention of colorectal cancer in patients with inflammatory bowel disease. These findings highlight the broader potential applications of sulfa drugs beyond their immediate therapeutic uses, indicating a research avenue into their effects on cancer prevention (J. Eaden, 2003).
Environmental Impact and Toxicology
Research on sulfonamide inhibitors, including sulfasalazine and related compounds, provides insights into their environmental impact and toxicological profiles. These studies emphasize the importance of understanding the ecological and human health implications of widespread sulfa drug use, including potential environmental persistence and effects on non-target organisms (I. Gulcin, P. Taslimi, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfachlorpyridazine-d4 is a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine . It is especially indicated for the treatment of diarrhea caused or complicated by E. coli (colibacillosis) in calves under 1 month of age .
Mode of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to inhibit folic acid synthesis in prokaryotes , which is crucial for bacterial growth and multiplication.
Pharmacokinetics
It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with this compound .
Action Environment
It is known that certain substances can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Sulfachlorpyridazine-d4 involves the replacement of four hydrogen atoms with deuterium atoms in the Sulfachlorpyridazine molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-amino-2-pyridinesulfonamide", "Deuterium oxide", "Thionyl chloride", "Deuterated acetic anhydride", "Deuterated acetic acid", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "React 4-amino-2-pyridinesulfonamide with thionyl chloride to form 4-chloro-2-pyridinesulfonamide", "React 4-chloro-2-pyridinesulfonamide with deuterated acetic anhydride and deuterated acetic acid to form 4-chloro-2-pyridinesulfonamide-d4", "React 4-chloro-2-pyridinesulfonamide-d4 with 4-dimethylaminobenzaldehyde and sodium bicarbonate in ethanol to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine", "Step 2: Synthesis of Sulfachlorpyridazine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine with sodium hydroxide and deuterium oxide to form 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4", "React 2,4-dichloro-5-(4-dimethylaminophenyl)-6-d2-pyrimidine-d4 with sulfanilamide and hydrochloric acid to form Sulfachlorpyridazine-d4" ] } | |
CAS RN |
1795037-54-5 |
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
288.742 |
IUPAC Name |
4-amino-N-(6-chloropyridazin-3-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)/i1D,2D,3D,4D |
InChI Key |
XOXHILFPRYWFOD-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl |
synonyms |
4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide-d4; 3-Chloro-6-sulfanilamidopyridazine-d4; Sulfaclorazina-d4; Sulfarene-d4. |
Origin of Product |
United States |
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